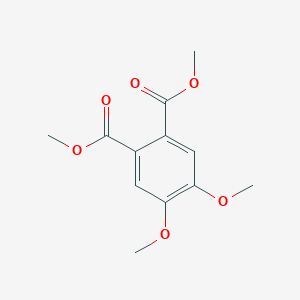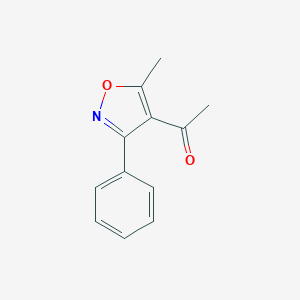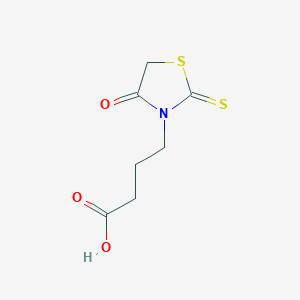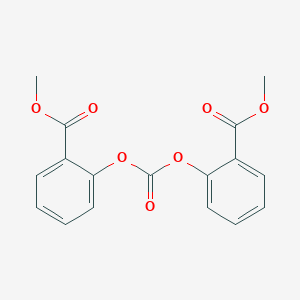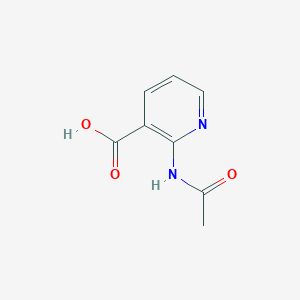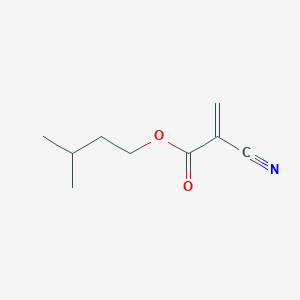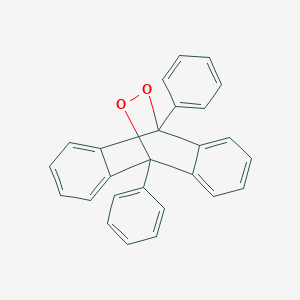
9,10-Diphenylanthracene endoperoxide
Übersicht
Beschreibung
9,10-Diphenylanthracene (DPA) is an aromatic hydrocarbon that appears as a slightly yellow powder . It is used as a sensitizer in chemiluminescence and in lightsticks to produce blue light . It is also a molecular organic semiconductor used in blue OLEDs and OLED-based displays . DPA is a promising scintillator material for fast-neutron detection .
Molecular Structure Analysis
Two centimeter-sized polymorph crystals of DPA were grown by melting and solution methods . The DPA-Melt crystal possessed a P2 1 /n structure, while the DPA-Solution crystal possessed a C2/c structure . The two types of DPA crystals have the same molecular formula but different crystal structures, crystal lattice constants, and cell parameters .Chemical Reactions Analysis
9,10-Dibutoxyanthracene produces an endoperoxide species upon reaction with the oxygen present in air . A secondary decomposition product formed during the photodecomposition of the endoperoxide species was also isolated and identified .Physical And Chemical Properties Analysis
9,10-Diphenylanthracene has excitation bands at approximately 331, 348, 367, and 387 nm, and the strongest emission wavelength at approximately 454 nm . The theoretical density of the DPA-Solution crystal was 1.239 g/cm 3, while that of the DPA-Melt crystal was 1.211 g/cm 3 . Both types of crystals exhibited the same melting point, but the thermal stability of the DPA-Solution crystal is better than that of the DPA-Melt crystal .Wissenschaftliche Forschungsanwendungen
Photolysis and Reaction Pathways
The photolysis of 9,10-diphenylanthracene endoperoxide leads to two distinct reactions based on the irradiation wavelength. At S1 band excitation, homolytic cleavage of the peroxide bridge occurs, while irradiation of the S2 band results in adiabatic photocleavage into 9,10-diphenylanthracene and singlet molecular oxygen. These pathways support Kearns and Khan's theory on the photolysis of endoperoxides (Drews, Schmidt, & Brauer, 1980).
Singlet Oxygen Precursors and Photochemistry
The isomeric endoperoxides of 1,4-dimethyl-9,10-diphenylanthracene show varying kinetics and reaction efficiencies in generating singlet oxygen. The generation of IO2 is wavelength-dependent, occurring from upper excited singlet states of the endoperoxide (Eisenthal et al., 1986). Additionally, picosecond kinetics studies indicate that photo-fragmentation of anthracene endoperoxides leading to singlet oxygen involves an intermediate step (Sitzmann et al., 1989).
Synthesis and Reactions with Singlet Oxygen
9,10-dipyridylanthracene and its conversion to endoperoxides upon oxidation with singlet oxygen have been studied. Kinetics of this reaction are influenced by the substitution pattern and solvent used (Fudickar & Linker, 2017). Furthermore, water-soluble derivatives of 9,10-diphenylanthracene react with singlet oxygen to form thermostable endoperoxides, which can be stabilized in host–guest complexes with cyclodextrins (Slavětínská et al., 2008).
Magnetic Isotope Effects
The thermolysis of 9,10-diphenylanthracene endoperoxide produces a mixture of singlet and triplet oxygen, with a magnetic isotope effect observed for /sup 17/O atoms. This effect could lead to the selective separation of isotopes (Turro & Chow, 1980).
Electron Transfer Reduction Mechanism
The reductions of 9,10-diphenyl-9,10-epidioxyanthracene (DPA-O2) undergo dissociative electron-transfer reduction, yielding specific products depending on the mode of reduction and electrode potential (Donkers & Workentin, 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
9,10-Diphenylanthracene has potential applications in various fields such as chemistry, materials science, and medicine . Improvement of existing methods and development of new methods for the synthesis of endoperoxides is necessary due to the demand to improve existing and create new applications for these valuable materials .
Eigenschaften
IUPAC Name |
1,8-diphenyl-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(28-27-25,20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJISIVXXXCICJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C23C4=CC=CC=C4C(C5=CC=CC=C52)(OO3)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165070 | |
| Record name | 9,10-Diphenylanthracene endoperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Diphenylanthracene endoperoxide | |
CAS RN |
15257-17-7 | |
| Record name | 9,10-Diphenylanthracene endoperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015257177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC255282 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Diphenylanthracene endoperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9, 10-Diphenylanthracene 9,10-endoperoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)

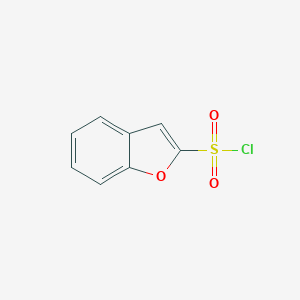
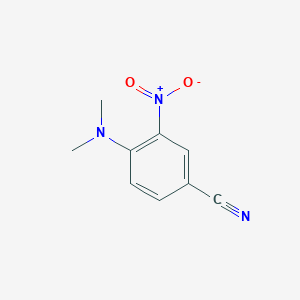
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
